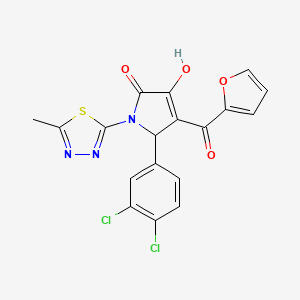

5-(3,4-Dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

477333-00-9 |

|---|---|

Molecular Formula |

C18H11Cl2N3O4S |

Molecular Weight |

436.3 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H11Cl2N3O4S/c1-8-21-22-18(28-8)23-14(9-4-5-10(19)11(20)7-9)13(16(25)17(23)26)15(24)12-3-2-6-27-12/h2-7,14,25H,1H3 |

InChI Key |

UPYZPVYYEXEJBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC(=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Biological Activity

The compound 5-(3,4-Dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of pyrrolone derivatives characterized by the presence of a furan moiety and a thiadiazole substituent. Its molecular formula is with a molecular weight of approximately 392.25 g/mol. The presence of the dichlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiadiazole can enhance antitumor activity when substituted appropriately. The IC50 values for related compounds in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines have been reported as follows:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(3,4-Dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy | MCF-7 | 6.80 ± 0.90 |

| 5-(3,4-Dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy | HepG2 | 8.40 ± 1.20 |

These values suggest that the compound exhibits moderate cytotoxicity, comparable to established chemotherapeutic agents like 5-Fluorouracil .

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, compounds containing furan and thiadiazole moieties have been shown to disrupt mitochondrial membrane potential and activate pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiadiazole ring significantly impact biological activity. For example, replacing hydrogen atoms with halogens or alkyl groups can enhance cytotoxicity by increasing lipophilicity and improving cell membrane permeability .

Case Studies

- Case Study on MCF-7 Cells : In vitro studies demonstrated that the compound inhibited MCF-7 cell proliferation in a dose-dependent manner. The observed cytotoxicity was attributed to increased reactive oxygen species (ROS) generation leading to oxidative stress and subsequent apoptosis.

- Comparative Study with Thiadiazole Derivatives : A comparative study on various thiadiazole derivatives revealed that those with electron-withdrawing groups exhibited higher cytotoxicity against HepG2 cells, suggesting that electronic effects play a crucial role in enhancing anticancer activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives containing furan and thiadiazole groups can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its anticancer activity against several cancer cell lines, demonstrating promising results that warrant further investigation .

Antimicrobial Properties

The presence of the dichlorophenyl and furan-2-carbonyl groups enhances the antimicrobial efficacy of the compound. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including resistant strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Compounds similar to 5-(3,4-Dichlorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced mechanical properties and thermal stability. Its unique structure allows for improved interactions within polymer chains, leading to materials suitable for various industrial applications.

Nanotechnology

In nanotechnology, this compound can be utilized as a building block for synthesizing nanoparticles with targeted functionalities. Its ability to form complexes with metals or other organic molecules can lead to novel nanomaterials with applications in drug delivery systems and biosensing technologies.

Case Study 1: Anticancer Research

A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.